molecular formula C14H10BrNO2 B6177616 2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 122340-60-7

2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B6177616
CAS No.: 122340-60-7
M. Wt: 304.1
InChI Key:
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Description

2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a bromophenyl group attached to a dihydrobenzoxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the condensation of 4-bromophenylamine with salicylaldehyde, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzoxazinones depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenylacetic acid: Another brominated aromatic compound with different functional groups.

    N-(4-bromophenyl)thiazol-2-yl derivatives: Compounds with a thiazole ring and similar bromophenyl substitution.

    4-bromophenylsulfonyl derivatives: Compounds containing a sulfonyl group attached to the bromophenyl moiety.

Uniqueness

2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its benzoxazinone ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves the condensation of 4-bromobenzoic acid with o-aminophenol followed by cyclization and reduction.", "Starting Materials": [ "4-bromobenzoic acid", "o-aminophenol", "acetic anhydride", "sodium acetate", "sodium borohydride", "ethanol", "water" ], "Reaction": [ "Step 1: 4-bromobenzoic acid is reacted with o-aminophenol in the presence of acetic anhydride and sodium acetate to form 2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one intermediate.", "Step 2: The intermediate is cyclized by heating with ethanol and water to form the desired product.", "Step 3: The product is reduced using sodium borohydride in ethanol to obtain the final compound." ] }

CAS No.

122340-60-7

Molecular Formula

C14H10BrNO2

Molecular Weight

304.1

Purity

95

Origin of Product

United States

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